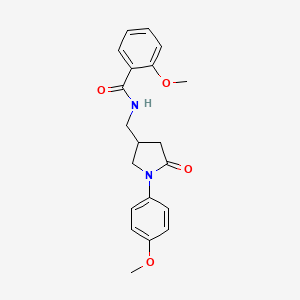

2-methoxy-N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)benzamide

Description

The compound 2-methoxy-N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)benzamide features a benzamide core substituted with a 2-methoxy group and an N-linked pyrrolidinone moiety bearing a 4-methoxyphenyl group. This structure combines hydrogen-bonding capability (via the amide and pyrrolidinone groups) with lipophilic aromatic substituents, making it a candidate for therapeutic or catalytic applications.

Properties

IUPAC Name |

2-methoxy-N-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O4/c1-25-16-9-7-15(8-10-16)22-13-14(11-19(22)23)12-21-20(24)17-5-3-4-6-18(17)26-2/h3-10,14H,11-13H2,1-2H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CITJYVZMJKIAEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)C3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common approach is the condensation of 2-methoxybenzoic acid with an appropriate amine derivative, followed by cyclization and functional group modifications. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial production often requires stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Substitution: The methoxy and amide groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, further diversifying the compound’s chemical profile.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 2-methoxy-N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)benzamide exhibit significant anticancer properties. For instance, derivatives of related structures have been shown to induce apoptosis in cancer cell lines, suggesting that this compound may also have similar effects .

G Protein-Coupled Receptor Modulation

Research has highlighted the role of this compound in modulating G protein-coupled receptors (GPCRs), which are crucial in various signaling pathways. Compounds that interact with GPCRs can influence numerous physiological processes, making them valuable in drug development for conditions such as hypertension and heart failure .

Neuroprotective Effects

Preliminary data suggest that compounds with similar structures may exhibit neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases. These effects could be attributed to the modulation of neurotransmitter systems or reduction of oxidative stress .

Case Study 1: Anticancer Efficacy

A study investigating a closely related compound demonstrated its ability to suppress tumor growth in murine models. The compound was administered at varying doses, showing a dose-dependent reduction in tumor size, indicating its potential as an effective anticancer agent .

Case Study 2: GPCR Interaction

Another study focused on the interaction of similar compounds with specific GPCRs, revealing that these interactions can lead to significant physiological changes, including alterations in blood pressure and heart rate regulation .

Mechanism of Action

The mechanism of action of 2-methoxy-N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)benzamide involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins that play a role in various physiological processes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Key Observations :

- Methoxy groups at 2- and 4-positions on aromatic rings (target vs. Rip-B) may enhance lipophilicity and metabolic stability compared to hydroxylated analogs .

Key Observations :

- The pyrrolidinone moiety in the target compound could mimic transition states in enzymatic reactions, suggesting utility in protease or kinase inhibition, akin to BTK inhibitors in .

- Methoxy substituents (e.g., in LMM5 and TD-1b) are associated with improved membrane permeability and target engagement compared to polar groups like hydroxyls .

Physicochemical Properties

Table 3: Physical Properties

Key Observations :

Biological Activity

2-Methoxy-N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)benzamide is a compound of significant interest in pharmaceutical research due to its complex structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is , with a molecular weight of approximately 354.4 g/mol. The compound contains a methoxy group, a pyrrolidinone ring, and an acetamide moiety that contribute to its biological activity and pharmacokinetic properties .

The biological activity of this compound is attributed to its interaction with specific enzymes and receptors. The methoxy groups enhance membrane permeability, facilitating cellular uptake, while the acetamide group may improve binding affinity to target proteins . This compound is believed to modulate the activity of various molecular targets, potentially influencing cellular signaling pathways.

Antiproliferative Effects

Research indicates that derivatives similar to this compound exhibit antiproliferative effects against various cancer cell lines. For example, compounds with similar structural features have shown IC50 values ranging from 1.2 µM to 5.3 µM against cell lines such as MCF-7 and HCT116 .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 1.2 |

| Compound B | HCT116 | 3.7 |

| Compound C | HEK 293 | 5.3 |

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been explored in various studies. For instance, it has been suggested that it may act as a heat shock protein 90 (Hsp90) inhibitor, which plays a crucial role in cancer cell survival and proliferation .

Study on Anticancer Activity

In a notable study, derivatives of compounds structurally related to this compound were tested for their antiproliferative activity against multiple cancer cell lines. The results indicated that certain modifications improved efficacy significantly, with some compounds demonstrating selective activity against breast cancer cells (MCF-7) at low micromolar concentrations .

Pharmacokinetic Properties

Pharmacokinetic studies suggest that the methoxy groups in the compound enhance its absorption and distribution in biological systems. This property is critical for developing effective therapeutic agents as it influences bioavailability and overall efficacy in vivo.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-methoxy-N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)benzamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with functionalization of the pyrrolidinone core. Key steps include:

- Nucleophilic substitution at the pyrrolidin-3-yl position to introduce the methoxyphenyl group.

- Amide coupling between the benzamide moiety and the methylamine linker using coupling agents like EDC/HOBt under inert conditions (e.g., nitrogen atmosphere) .

- Optimization : Reaction yields are sensitive to temperature (60–80°C for amide coupling) and solvent polarity (DMF or DCM). Purity is enhanced via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How can the compound’s structural integrity be validated post-synthesis?

- Methodological Answer : Use a combination of NMR spectroscopy (¹H/¹³C) to confirm connectivity and high-resolution mass spectrometry (HRMS) for molecular weight verification. For crystalline samples, single-crystal X-ray diffraction (e.g., SHELX-97 for structure refinement) resolves stereochemical ambiguities .

Q. What preliminary assays are suitable for evaluating its biological activity?

- Methodological Answer : Begin with in vitro enzyme inhibition assays (e.g., fluorescence-based or colorimetric methods) to screen for activity against targets like kinases or proteases. Dose-response curves (IC₅₀ determination) should use concentrations ranging from 1 nM to 100 µM, with positive controls (e.g., staurosporine for kinases) .

Q. How can stability under laboratory conditions be assessed?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to varying pH (3–10), temperatures (4°C, 25°C, 40°C), and light conditions. Monitor degradation via HPLC at 0, 1, 3, and 6 months. Hydrolysis of the amide bond is a common degradation pathway .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

- Methodological Answer : Synthesize analogs with modifications to:

- Methoxy groups (replace with ethoxy, halogen, or hydrogen).

- Pyrrolidinone ring (introduce substituents to alter steric/electronic profiles).

- Benzamide moiety (vary substituents at the 2-position).

Compare bioactivity data (e.g., IC₅₀, binding affinity) to identify pharmacophores. Use molecular docking (AutoDock Vina) to correlate structural changes with target interactions .

Q. How should contradictory bioactivity data from different assays be resolved?

- Methodological Answer : Discrepancies may arise from assay-specific conditions (e.g., buffer composition, cell lines). Resolve by:

- Standardizing protocols (e.g., ATP concentration in kinase assays).

- Validating hits using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity).

- Performing meta-analysis of published data on structurally related compounds to identify trends .

Q. What crystallographic strategies are recommended for resolving ambiguous electron density in the compound’s structure?

- Methodological Answer : For disordered regions:

- Collect high-resolution data (≤1.0 Å) using synchrotron radiation.

- Apply Twinning Analysis (via PLATON) if twinning is suspected.

- Refine using SHELXL with restraints for flexible moieties (e.g., methoxyphenyl group). Validate with R₁/residual density maps .

Q. How can pharmacokinetic properties (e.g., metabolic stability) be evaluated preclinically?

- Methodological Answer : Use hepatic microsomal assays (human/rodent) to measure metabolic half-life. Monitor CYP450 inhibition (e.g., CYP3A4/2D6 isoforms) via fluorometric assays. For bioavailability predictions, apply PAMPA (Parallel Artificial Membrane Permeability Assay) to assess passive diffusion .

Q. What computational methods are effective for predicting target interactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.